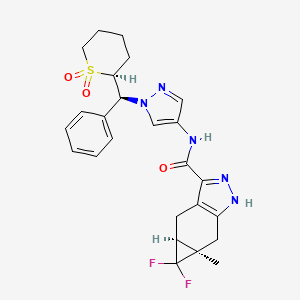

GNE-4997

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C25H27F2N5O3S |

|---|---|

分子量 |

515.6 g/mol |

IUPAC名 |

(4aS,5aR)-N-[1-[(S)-[(2S)-1,1-dioxothian-2-yl]-phenylmethyl]pyrazol-4-yl]-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazole-3-carboxamide |

InChI |

InChI=1S/C25H27F2N5O3S/c1-24-12-18-17(11-20(24)25(24,26)27)21(31-30-18)23(33)29-16-13-28-32(14-16)22(15-7-3-2-4-8-15)19-9-5-6-10-36(19,34)35/h2-4,7-8,13-14,19-20,22H,5-6,9-12H2,1H3,(H,29,33)(H,30,31)/t19-,20-,22-,24+/m0/s1 |

InChIキー |

JNRFIKALOWSUBG-CGCKEFBRSA-N |

異性体SMILES |

C[C@@]12CC3=C(C[C@@H]1C2(F)F)C(=NN3)C(=O)NC4=CN(N=C4)[C@H]([C@@H]5CCCCS5(=O)=O)C6=CC=CC=C6 |

正規SMILES |

CC12CC3=C(CC1C2(F)F)C(=NN3)C(=O)NC4=CN(N=C4)C(C5CCCCS5(=O)=O)C6=CC=CC=C6 |

製品の起源 |

United States |

Foundational & Exploratory

GNE-4997: A Technical Guide to its Mechanism of Action as a Potent and Selective ITK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK). The information is compiled from publicly available scientific resources and is intended to support research and drug development efforts in immunology and oncology.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases.[1] ITK is a crucial component of the T-cell receptor (TCR) signaling pathway, playing a significant role in T-cell activation, differentiation, and the production of cytokines.[1] Specifically, ITK is involved in the phosphorylation and activation of Phospholipase C-gamma 1 (PLCγ1), which in turn leads to the generation of second messengers and the mobilization of intracellular calcium, key events for T-cell activation.[1]

By potently and selectively inhibiting the kinase activity of ITK, this compound effectively blocks this signaling cascade. This disruption of TCR signaling ultimately leads to the modulation of T-cell effector functions. A primary consequence of ITK inhibition is the impairment of T helper 2 (Th2) cell function, which is implicated in allergic and inflammatory responses.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Description | Reference |

| Ki (ITK) | 0.09 nM | Inhibitory constant against the ITK enzyme, indicating high-affinity binding. | [1][2][3][4] |

| IC50 (PLC-γ phosphorylation) | 4 nM | Half-maximal inhibitory concentration for the phosphorylation of PLC-γ in Jurkat cells, demonstrating cellular activity. | [1][2] |

Note: Further quantitative data from a comprehensive kinase selectivity panel was not publicly available in the searched resources.

Signaling Pathway

The following diagram illustrates the role of ITK in the T-cell receptor signaling pathway and the point of intervention for this compound.

Caption: ITK signaling cascade downstream of the TCR and the inhibitory action of this compound.

Experimental Protocols

While detailed, step-by-step protocols are proprietary and not fully available in the public domain, this section outlines the methodologies for the key experiments cited in the characterization of this compound.

ITK Enzymatic Assay (Ki Determination)

The inhibitory constant (Ki) of this compound against the ITK enzyme was likely determined using a biochemical assay. A common approach for this is a fluorescence-based assay or a radiometric assay.

Conceptual Workflow:

Caption: A generalized workflow for determining the Ki of this compound against ITK.

Methodology Outline:

-

Reagents: Recombinant human ITK enzyme, a suitable peptide substrate, ATP (often radiolabeled, e.g., [γ-³²P]ATP, or coupled to a fluorescent readout system), and this compound at various concentrations.

-

Reaction: The ITK enzyme is incubated with the substrate and ATP in a buffer solution in the presence of varying concentrations of this compound.

-

Detection: The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves capturing the radiolabeled phosphate on the substrate. In a fluorescence-based assay, this might involve detecting a change in fluorescence polarization or using a phospho-specific antibody.

-

Analysis: The rate of substrate phosphorylation at each inhibitor concentration is determined. These data are then used to calculate the IC₅₀, which can be converted to the Ki using the Cheng-Prusoff equation, taking into account the ATP concentration.

Cellular Assay: PLC-γ Phosphorylation in Jurkat Cells

The cellular potency of this compound was assessed by measuring its ability to inhibit the phosphorylation of PLC-γ in a relevant cell line, such as Jurkat T-cells.

Methodology Outline:

-

Cell Culture: Jurkat T-cells are cultured under standard conditions.

-

Compound Treatment: The cells are pre-incubated with various concentrations of this compound.

-

TCR Stimulation: The T-cell receptor is stimulated, for example, by using anti-CD3 antibodies, to activate the upstream signaling cascade leading to ITK activation.

-

Cell Lysis: After a short stimulation period, the cells are lysed to release the intracellular proteins.

-

Detection of Phospho-PLC-γ: The level of phosphorylated PLC-γ in the cell lysates is quantified. This is typically done using methods such as:

-

Western Blotting: Using a primary antibody specific for the phosphorylated form of PLC-γ.

-

ELISA: A sandwich or direct ELISA format with a phospho-specific antibody.

-

Flow Cytometry (Phosflow): Intracellular staining with a fluorescently labeled phospho-specific antibody.

-

-

Data Analysis: The levels of phospho-PLC-γ at different this compound concentrations are normalized to a control (e.g., total PLC-γ or a housekeeping protein). An IC₅₀ value is then determined by fitting the dose-response curve.

In Vivo Studies and Pharmacodynamics

While specific pharmacokinetic and in vivo efficacy data for this compound were not detailed in the available resources, the primary literature indicates that optimized analogues from the same chemical series demonstrated in vivo activity. These analogues were shown to reduce the production of IL-2 and IL-13 in mice following oral or intraperitoneal administration.[2] This suggests that the chemical scaffold of this compound is capable of achieving sufficient exposure and target engagement in a whole-animal model to produce a pharmacodynamic effect consistent with ITK inhibition.

Conclusion

This compound is a highly potent and selective inhibitor of ITK with demonstrated cellular activity. Its mechanism of action, through the blockade of the TCR-ITK-PLCγ signaling axis, makes it a valuable tool for studying T-cell biology and a potential therapeutic candidate for diseases driven by aberrant Th2-cell responses. Further investigation into its broader kinase selectivity, in vivo efficacy, and safety profile will be critical for its continued development.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | ITK inhibitor | Probechem Biochemicals [probechem.com]

GNE-4997: A Technical Guide to a Potent and Selective ITK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GNE-4997, a potent and selective small-molecule inhibitor of Interleukin-2-inducible T-cell kinase (ITK). ITK is a critical non-receptor tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling pathways, making it a key therapeutic target for a range of autoimmune and inflammatory diseases.

Introduction to ITK and its Role in T-Cell Signaling

Interleukin-2-inducible T-cell kinase (ITK) is a member of the Tec family of kinases, predominantly expressed in T-cells and natural killer (NK) cells. Upon TCR engagement, a signaling cascade is initiated that leads to T-cell activation, proliferation, and cytokine release. ITK acts as a crucial signal amplifier downstream of the TCR. Its activation is dependent on upstream kinases like LCK and the formation of a complex with adaptor proteins, leading to the phosphorylation of Phospholipase C-gamma 1 (PLC-γ1). Activated PLC-γ1 generates secondary messengers that ultimately drive T-cell effector functions. Given its pivotal role, inhibiting ITK offers a targeted approach to modulate T-cell activity in disease states.

This compound: Overview and Mechanism of Action

This compound is a second-generation tetrahydroindazole-based ITK inhibitor developed for enhanced potency and selectivity.[1] It potently and selectively binds to the ATP-binding site of ITK, preventing the phosphorylation of its downstream substrates. The primary mechanism of action involves the direct inhibition of ITK's kinase activity, which in turn blocks the phosphorylation of PLC-γ1.[2] This blockade prevents the subsequent mobilization of intracellular calcium and activation of transcription factors required for T-cell activation and cytokine production.

An X-ray co-crystal structure reveals that this compound anchors into the hinge region of the ITK kinase domain.[3] Key interactions include hydrogen bonds from the pyrazole ring to the backbone amide of Met438 and the carbonyl of Glu436, effectively occupying the ATP-binding pocket.[3]

Quantitative Data

This compound demonstrates exceptional potency in both biochemical and cellular assays. Its development focused on improving kinase selectivity and reducing off-target effects, which was achieved by replacing a basic dimethylamino side chain present in earlier analogs with a cyclic sulfone.[3]

Table 1: In Vitro Potency and Cellular Activity of this compound

| Assay Type | Parameter | Value | Reference |

| Biochemical Kinase Assay | Ki (ITK) | 0.09 nM | [1][2][4] |

| Cellular Assay (Jurkat T-cells) | IC50 (p-PLC-γ1) | 4 nM | [1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1705602-02-3 | [5][6] |

| Molecular Formula | C25H27F2N5O3S | [5][6] |

| Molecular Weight | 515.58 g/mol | [5][6] |

| Aqueous Solubility | 3.9 µM | [3] |

Kinase Selectivity

A key objective in the development of this compound was to achieve high selectivity for ITK over other kinases, thereby minimizing potential off-target toxicities. This was addressed by modifying the solvent-exposed region of the molecule to reduce basicity, a property correlated with off-target antiproliferative effects.[2] While a specific kinase panel for this compound is not publicly available, its predecessor, GNE-9822, was shown to be highly selective. This compound was designed to retain this favorable selectivity profile.[3]

Table 3: Selectivity Profile of Predecessor Compound (GNE-9822)

| Assay Condition | Number of Kinases Tested | Kinases with >70% Inhibition | Reference |

| 0.1 µM GNE-9822 | 286 | 6 | [3] |

Experimental Protocols

The characterization of this compound involves standard biochemical and cellular assays to determine its potency and mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | ITK inhibitor | Probechem Biochemicals [probechem.com]

- 5. medkoo.com [medkoo.com]

- 6. adooq.com [adooq.com]

GNE-4997: A Potent and Selective ITK Inhibitor for T-Cell Mediated Diseases

An In-Depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of GNE-4997

This whitepaper provides a comprehensive technical overview of this compound, a highly potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). Developed for researchers, scientists, and professionals in the field of drug development, this document details the discovery, synthesis, and biological evaluation of this compound, positioning it as a significant tool for investigating T-cell signaling and a potential therapeutic agent for T-cell mediated inflammatory diseases.

Introduction to this compound and its Target: ITK

This compound is a small molecule inhibitor that targets Interleukin-2 Inducible T-cell Kinase (ITK), a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1] ITK is a crucial component of the T-cell receptor (TCR) signaling pathway. Upon TCR activation, ITK is activated and subsequently phosphorylates and activates Phospholipase C-γ1 (PLC-γ1). This action leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), respectively. These events are pivotal for T-cell activation, proliferation, and cytokine production. Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for a range of autoimmune and inflammatory conditions, including asthma and rheumatoid arthritis.

Discovery and Development of this compound

The discovery of this compound was the result of a structure-based drug design program aimed at identifying potent and selective ITK inhibitors. A key publication by Burch et al. in the Journal of Medicinal Chemistry in 2015 details the optimization of a tetrahydroindazole scaffold, leading to the identification of this compound. A significant aspect of its development was the successful reduction of off-target effects and cytotoxicity by modulating the basicity of solubilizing elements within the molecule.

Quantitative Biological Data

The following tables summarize the key in vitro and cellular potency data for this compound.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Description | Reference |

| Ki (ITK) | 0.09 nM | Inhibitory constant against the isolated ITK enzyme, indicating high-affinity binding. | [1] |

| IC50 (PLC-γ phosphorylation) | 4 nM | Half-maximal inhibitory concentration for the phosphorylation of PLC-γ in Jurkat T-cells, demonstrating potent cellular activity. | [1][2] |

ITK Signaling Pathway and Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the ITK kinase domain. This binding event prevents the phosphorylation and activation of ITK's downstream substrate, PLC-γ1, thereby blocking the TCR signaling cascade. The diagram below illustrates the ITK signaling pathway and the point of intervention by this compound.

Caption: ITK Signaling Pathway and this compound Inhibition.

Synthesis of this compound

While the specific, step-by-step experimental details from the primary literature are not publicly available, a plausible synthetic route for this compound can be conceptualized based on its chemical structure (C25H27F2N5O3S). The synthesis would likely involve a multi-step process culminating in the coupling of the substituted pyrazole core with the tetrahydroindazole moiety.

The following diagram outlines a logical workflow for the synthesis of this compound.

Caption: Conceptual Synthesis Workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided in the primary literature (Burch JD, et al. J Med Chem. 2015 May 14;58(9):3806-16). The following are generalized methodologies typical for the characterization of such a kinase inhibitor.

General Synthetic Chemistry Procedures

-

Reactions: All reactions would be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

-

Purification: Reaction products would be purified using standard techniques such as flash column chromatography on silica gel, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the synthesized compounds would be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and HPLC analysis.

ITK Enzyme Inhibition Assay (Ki Determination)

-

Principle: A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, would be used to measure the inhibition of ITK kinase activity.

-

Procedure:

-

Recombinant human ITK enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a buffer solution.

-

This compound at varying concentrations is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified by measuring the FRET signal.

-

The Ki is calculated from the IC50 values obtained from the dose-response curves.

-

Cellular Assay for PLC-γ Phosphorylation

-

Cell Line: Jurkat T-cells, a human T-lymphocyte cell line, are commonly used for this assay.

-

Procedure:

-

Jurkat cells are pre-incubated with various concentrations of this compound.

-

T-cell receptor signaling is stimulated using an anti-CD3 antibody.

-

Cells are lysed, and the protein concentration is determined.

-

The level of phosphorylated PLC-γ1 is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting with a phospho-specific antibody.

-

The IC50 value is determined from the concentration-response curve.

-

Conclusion

This compound is a potent and selective ITK inhibitor with excellent cellular activity. Its discovery and characterization provide a valuable chemical probe for studying ITK signaling in T-cells and a promising starting point for the development of novel therapeutics for T-cell driven autoimmune and inflammatory diseases. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area.

References

Unveiling the Biological Targets of GNE-4997: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 has emerged as a potent and selective small molecule inhibitor with significant potential in modulating immune responses. This technical guide provides an in-depth overview of the biological targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The information compiled herein is intended to support further research and development efforts in the fields of immunology and oncology.

Primary Biological Target: Interleukin-2-inducible T-cell Kinase (ITK)

The principal biological target of this compound is Interleukin-2-inducible T-cell kinase (ITK), a non-receptor tyrosine kinase belonging to the Tec family.[1] ITK plays a critical role in T-cell receptor (TCR) signaling, making it an attractive target for therapeutic intervention in T-cell mediated diseases.[2]

Binding Affinity and Potency

This compound demonstrates high-affinity binding to ITK and potent inhibition of its downstream signaling. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Target | Assay Type | Reference |

| Binding Affinity (Ki) | 0.09 nM | ITK | Biochemical Kinase Assay | [3][4][5][6][7][8][9] |

| Cellular Potency (IC50) | 4 nM | Inhibition of PLC-γ phosphorylation | Jurkat T-cells | [1][5][6][7][9] |

Mechanism of Action: Inhibition of TCR Signaling

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production. ITK is a crucial component of this pathway, responsible for the phosphorylation and activation of Phospholipase C-gamma 1 (PLC-γ1).[2][10] Activated PLC-γ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), which further propagate the signal, leading to calcium mobilization and activation of downstream transcription factors like NFAT and NF-κB.[10]

This compound exerts its therapeutic effect by binding to the ATP-binding site of ITK, thereby preventing the phosphorylation and activation of PLC-γ1. This blockade of a critical signaling node results in the attenuation of T-cell activation.

ITK Signaling Pathway and the Role of this compound

The following diagram illustrates the ITK signaling pathway downstream of the T-cell receptor and the point of intervention by this compound.

Caption: ITK signaling pathway downstream of the T-cell receptor.

Kinase Selectivity Profile

Further research should aim to characterize the inhibitory profile of this compound across a comprehensive kinase panel to fully elucidate its selectivity and potential off-target interactions.

Experimental Protocols

The following sections provide representative protocols for the key assays used to characterize the activity of this compound. These are based on standard industry practices and the types of assays referenced in the literature for this compound.

Biochemical Kinase Inhibition Assay (Determination of Ki)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is a common method for determining the binding affinity of an inhibitor to its target kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. Inhibition of this interaction by the test compound leads to a decrease in the FRET signal.

Materials:

-

Recombinant ITK enzyme

-

LanthaScreen™ Eu-anti-GST Antibody

-

LanthaScreen™ Kinase Tracer

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.

-

Prepare a solution of ITK enzyme and Eu-anti-GST antibody in assay buffer.

-

Prepare a solution of the kinase tracer in assay buffer.

-

In a 384-well plate, add the this compound dilutions.

-

Add the ITK/antibody mixture to all wells.

-

Add the tracer solution to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for Ki determination using a TR-FRET assay.

Cellular Phospho-Protein Inhibition Assay (Determination of IC50)

This assay measures the ability of this compound to inhibit the phosphorylation of a downstream substrate of ITK, such as PLC-γ1, in a cellular context. Western blotting is a standard method for this analysis.

Principle: Jurkat T-cells are stimulated to activate the TCR signaling pathway in the presence of varying concentrations of this compound. Cell lysates are then analyzed by Western blot to detect the levels of phosphorylated PLC-γ1.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with FBS

-

Anti-CD3 antibody (e.g., OKT3) for stimulation

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-PLC-γ1 (Tyr783), anti-total-PLC-γ1

-

HRP-conjugated secondary antibody

-

ECL Western blotting detection reagents

-

SDS-PAGE gels and blotting membranes

Procedure:

-

Culture Jurkat T-cells in RPMI-1640 medium.

-

Pre-incubate the cells with a serial dilution of this compound for 1-2 hours.

-

Stimulate the cells with anti-CD3 antibody for a short period (e.g., 5-10 minutes).

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-PLC-γ1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total PLC-γ1 as a loading control.

-

Quantify the band intensities and plot the ratio of phospho-PLC-γ1 to total PLC-γ1 against the inhibitor concentration to determine the IC₅₀.

Caption: Workflow for cellular phospho-protein inhibition assay.

Conclusion

This compound is a highly potent and selective inhibitor of ITK, a key kinase in the T-cell receptor signaling pathway. Its mechanism of action involves the direct inhibition of ITK, leading to a reduction in the phosphorylation of PLC-γ1 and subsequent downstream signaling events that are critical for T-cell activation. The data presented in this guide underscore the potential of this compound as a valuable research tool and a promising therapeutic candidate for T-cell mediated inflammatory and autoimmune diseases. Further investigation into its comprehensive kinase selectivity and in vivo efficacy is warranted.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | ITK inhibitor | Probechem Biochemicals [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

GNE-4997: A Potent ITK Inhibitor and its Impact on Th2 Cell Differentiation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GNE-4997, a highly potent and selective inhibitor of the Interleukin-2 inducible T-cell kinase (ITK), and its role in modulating T helper 2 (Th2) cell differentiation. This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for studying its effects, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target: ITK

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for ITK, a member of the Tec family of non-receptor tyrosine kinases.[1] ITK is predominantly expressed in T cells and plays a critical role in T-cell receptor (TCR) signaling, which is essential for T-cell development, activation, and differentiation.[1] Notably, ITK has been identified as a key regulator of Th2 cell differentiation and the subsequent production of Th2-associated cytokines, such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). These cytokines are central to the pathogenesis of allergic diseases, including asthma.[1][2] The selective inhibition of ITK by this compound, therefore, presents a promising therapeutic strategy for the treatment of Th2-mediated inflammatory conditions.

Quantitative Data

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| Ki (ITK) | 0.09 nM | Biochemical Assay | [1][3] |

| IC50 (PLC-γ phosphorylation) | 4 nM | Jurkat cells | [1][3] |

Table 2: Representative Effects of Selective ITK Inhibitors on Th2 Cytokine Production

Note: The following data is for the ITK inhibitor C-161 and is presented as a surrogate to demonstrate the expected impact of potent and selective ITK inhibition on Th2 responses.

| Cytokine | Effect of ITK Inhibition | Model System | Reference |

| IL-4 | Significant reduction in expression | Mouse model of HDM-induced asthma | [4] |

| IL-5 | Significant reduction in expression | Mouse model of HDM-induced asthma | [4] |

| IL-13 | Significant reduction in expression | Mouse model of HDM-induced asthma | [4] |

Mechanism of Action: ITK Signaling in Th2 Differentiation

The differentiation of naive CD4+ T cells into Th2 cells is initiated by signals from the T-cell receptor (TCR) and co-stimulatory molecules, in the presence of the polarizing cytokine IL-4. ITK plays a pivotal role in transducing the TCR signal. Upon TCR activation, ITK is recruited to the plasma membrane and is itself activated through phosphorylation. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1).

Activated PLC-γ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to the activation of the transcription factor Nuclear Factor of Activated T-cells (NFAT). Concurrently, IL-4 signaling activates the STAT6 pathway. Together, NFAT and STAT6 promote the expression of the master Th2 transcription factor, GATA3. GATA3, in turn, orchestrates the expression of the signature Th2 cytokines: IL-4, IL-5, and IL-13.

This compound, by selectively inhibiting the kinase activity of ITK, is expected to block the phosphorylation of PLC-γ1, thereby attenuating the downstream signaling cascade that leads to GATA3 expression and subsequent Th2 cytokine production.

Signaling Pathway Diagram

Caption: ITK signaling pathway in Th2 cell differentiation.

Experimental Protocols

The following protocols describe key experiments to evaluate the effect of this compound on Th2 cell differentiation.

In Vitro Th2 Differentiation Assay

Objective: To assess the dose-dependent effect of this compound on the differentiation of naive CD4+ T cells into Th2 cells.

Methodology:

-

Isolation of Naive CD4+ T cells:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Enrich for naive CD4+ T cells (CD4+CD45RA+CCR7+) using negative selection magnetic beads.

-

-

T cell Culture and Differentiation:

-

Plate naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.

-

Culture the cells in complete RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.

-

For Th2 polarization, add recombinant human IL-4 (e.g., 20 ng/mL), recombinant human IL-2 (e.g., 10 ng/mL), and anti-IFN-γ antibody (e.g., 10 µg/mL).

-

Add this compound at a range of concentrations (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) to the cultures at the time of plating.

-

Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator.

-

-

Analysis of Th2 Differentiation:

-

Cytokine Analysis (ELISA):

-

On day 5-7, re-stimulate the differentiated T cells with PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µg/mL) for 4-6 hours.

-

Collect the culture supernatants and measure the concentrations of IL-4, IL-5, and IL-13 using commercially available ELISA kits.

-

-

Intracellular Cytokine Staining (Flow Cytometry):

-

Re-stimulate the cells as above, adding a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4 hours of culture.

-

Harvest the cells and stain for surface markers (e.g., CD4).

-

Fix and permeabilize the cells using a commercial kit.

-

Stain for intracellular cytokines (e.g., anti-IL-4, anti-IL-5, anti-IL-13) with fluorescently labeled antibodies.

-

Analyze the percentage of cytokine-producing cells by flow cytometry.

-

-

GATA3 Expression (Flow Cytometry or Western Blot):

-

For flow cytometry, fix, permeabilize, and stain the cells with an anti-GATA3 antibody.

-

For Western blot, lyse the cells and probe the protein lysate with an anti-GATA3 antibody.

-

-

PLC-γ1 Phosphorylation Assay

Objective: To confirm the inhibitory effect of this compound on the phosphorylation of PLC-γ1, a direct downstream target of ITK.

Methodology:

-

Cell Culture and Stimulation:

-

Use a T-cell line, such as Jurkat cells, which endogenously express the TCR signaling machinery.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with an anti-CD3 antibody for a short period (e.g., 2-5 minutes) to induce TCR signaling.

-

-

Analysis of PLC-γ1 Phosphorylation:

-

Western Blot:

-

Immediately lyse the cells after stimulation.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated PLC-γ1 (pPLC-γ1).

-

Re-probe the membrane with an antibody for total PLC-γ1 as a loading control.

-

Quantify the band intensities to determine the extent of inhibition.

-

-

Flow Cytometry (Phosflow):

-

Fix and permeabilize the stimulated cells.

-

Stain with a fluorescently labeled antibody specific for pPLC-γ1.

-

Analyze the mean fluorescence intensity (MFI) by flow cytometry.

-

-

Experimental Workflow Diagram

Caption: Workflow for in vitro Th2 differentiation assay.

Conclusion

This compound is a potent and selective inhibitor of ITK, a critical kinase in the T-cell receptor signaling pathway that governs Th2 cell differentiation. By inhibiting ITK, this compound is expected to effectively suppress the production of key Th2 cytokines, including IL-4, IL-5, and IL-13, through the downregulation of the master regulator GATA3. The experimental protocols and workflows detailed in this guide provide a robust framework for investigating the precise effects of this compound and other ITK inhibitors on Th2-mediated immune responses. The continued study of such compounds holds significant promise for the development of novel therapeutics for allergic and inflammatory diseases.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Novel Small Molecule ITK Inhibitor Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM-Induced Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-4997: A Potent and Selective ITK Inhibitor for Immunomodulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a potent and selective small molecule inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] ITK plays a crucial role in the development, differentiation, and effector function of T-cells, particularly T helper 2 (Th2) cells, which are implicated in allergic and inflammatory diseases.[1] Preliminary studies have demonstrated the potential of this compound as a modulator of T-cell mediated immune responses. This technical guide provides an in-depth overview of the foundational immunological studies on this compound, including its mechanism of action, key experimental data, and detailed protocols.

Mechanism of Action

This compound exerts its immunomodulatory effects by selectively inhibiting the kinase activity of ITK.[1] ITK is a member of the Tec family of non-receptor tyrosine kinases and is a critical component of the TCR signaling cascade. Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream substrates, most notably Phospholipase C-gamma 1 (PLC-γ1).[1] The phosphorylation of PLC-γ1 initiates a signaling cascade leading to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium mobilization and activation of downstream transcription factors like NFAT and AP-1. These transcription factors are essential for T-cell activation, proliferation, and cytokine production. By inhibiting ITK, this compound effectively blocks the phosphorylation of PLC-γ1, thereby dampening the entire downstream signaling cascade and attenuating T-cell responses.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary in vitro studies of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| ITK Ki | 0.09 nM | Biochemical Assay | [1] |

| PLC-γ1 Phosphorylation IC50 | 4 nM | Jurkat Cells | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

ITK Kinase Inhibition Assay (Biochemical)

-

Objective: To determine the in vitro inhibitory constant (Ki) of this compound against purified ITK enzyme.

-

Methodology: A standard enzymatic assay was performed using recombinant human ITK. The assay measures the transfer of a phosphate group from ATP to a peptide substrate.

-

Enzyme and Substrate Preparation: Recombinant human ITK and a synthetic peptide substrate are prepared in a suitable kinase buffer.

-

Inhibitor Preparation: this compound is serially diluted to a range of concentrations.

-

Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor.

-

Detection: The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method or radiometric assay.

-

Data Analysis: The Ki value is calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

-

Inhibition of PLC-γ1 Phosphorylation in Jurkat Cells

-

Objective: To assess the cellular potency of this compound by measuring its ability to inhibit the phosphorylation of PLC-γ1, a direct downstream target of ITK.

-

Cell Line: Jurkat T-cells, a human T-lymphocyte cell line that endogenously expresses the TCR signaling pathway components.

-

Methodology:

-

Cell Culture and Treatment: Jurkat cells are cultured under standard conditions and then pre-incubated with varying concentrations of this compound for a specified period.

-

TCR Stimulation: T-cell receptor signaling is stimulated by treating the cells with anti-CD3 and anti-CD28 antibodies.

-

Cell Lysis: Following stimulation, the cells are lysed to extract total cellular proteins.

-

Western Blotting:

-

Protein concentration in the lysates is determined using a BCA assay to ensure equal loading.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated PLC-γ1 (pPLC-γ1) and total PLC-γ1.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The intensity of the pPLC-γ1 bands is quantified and normalized to the total PLC-γ1 bands. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

-

Future Directions

The preliminary data on this compound highlight its potential as a selective ITK inhibitor for the treatment of Th2-driven inflammatory and allergic diseases. Further studies are warranted to fully elucidate its immunological profile, including:

-

Cytokine Profiling: Comprehensive analysis of the effect of this compound on the production of a wide range of cytokines by different T-cell subsets (Th1, Th2, Th17, Tregs).

-

In Vivo Efficacy: Evaluation of this compound in preclinical animal models of allergic asthma, atopic dermatitis, and other relevant inflammatory conditions.

-

Selectivity Profiling: Extensive kinase panel screening to confirm the selectivity of this compound and identify any potential off-target effects.

-

Pharmacokinetics and Pharmacodynamics: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its in vivo target engagement.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the core preclinical immunology of this compound and to guide future investigations into its therapeutic potential.

References

GNE-4997: A Deep Dive into its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] As a member of the Tec family of non-receptor tyrosine kinases, ITK's role in T-cell activation and differentiation makes it a compelling target for therapeutic intervention in autoimmune diseases and other T-cell mediated disorders. This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Data: Kinase Inhibition Profile of this compound

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. This compound has been profiled against a panel of kinases to ascertain its specificity for ITK.

Biochemical Kinase Inhibition

The following table summarizes the biochemical potency of this compound against ITK and other related kinases.

| Kinase Target | Assay Type | Result (nM) |

| ITK | Ki | 0.09 |

Data sourced from publicly available information.

Cellular Activity

The cellular potency of this compound was assessed by its ability to inhibit the phosphorylation of a key downstream substrate of ITK, Phospholipase C-gamma 1 (PLCγ1), in a cellular context.

| Cellular Target | Cell Line | Assay Type | Result (nM) |

| ITK (functional inhibition) | Jurkat cells | pPLCγ1 IC50 | 4 |

Data sourced from publicly available information.[1][2]

Signaling Pathway Context

This compound exerts its effect by inhibiting ITK within the T-cell receptor signaling cascade. Upon TCR activation, a series of phosphorylation events leads to the recruitment and activation of ITK. Activated ITK then phosphorylates and activates PLCγ1, which in turn catalyzes the hydrolysis of PIP2 into the second messengers IP3 and DAG, leading to downstream signaling events that culminate in T-cell activation, proliferation, and cytokine release.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental procedures used to characterize the kinase selectivity of this compound.

Biochemical Kinase Inhibition Assay (General Protocol)

Biochemical assays are performed to determine the direct inhibitory activity of a compound against a purified kinase enzyme.

Methodology:

-

Reagents and Plate Preparation: A solution containing purified recombinant ITK enzyme, a suitable buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT, 2mM MnCl₂), ATP, and a appropriate substrate (e.g., a synthetic peptide) is prepared.

-

Compound Addition: this compound is serially diluted to a range of concentrations and added to the assay wells.

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: A detection reagent, such as ADP-Glo™, is added to the wells. This reagent quenches the kinase reaction and converts the ADP generated into a luminescent signal.

-

Signal Measurement: The luminescence is measured using a plate reader. The intensity of the signal is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: The data is plotted as a dose-response curve, and the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) is calculated.

Cellular Phospho-PLCγ1 Assay

This assay measures the ability of this compound to inhibit the phosphorylation of PLCγ1, a direct downstream target of ITK, in a cellular environment.

Methodology:

-

Cell Culture: Jurkat T-cells, a human T-lymphocyte cell line, are cultured under standard conditions.

-

Compound Pre-treatment: The cells are pre-incubated with varying concentrations of this compound for a specific duration.

-

TCR Stimulation: The T-cell receptor is stimulated using agents such as anti-CD3 and anti-CD28 antibodies to activate the ITK signaling pathway.

-

Cell Lysis: After stimulation, the cells are lysed to release the intracellular proteins.

-

Detection of Phospho-PLCγ1: The levels of phosphorylated PLCγ1 in the cell lysates are quantified using a sensitive detection method, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting with a phospho-specific antibody.

-

Data Analysis: The results are analyzed to determine the concentration of this compound required to inhibit PLCγ1 phosphorylation by 50% (IC₅₀).

Conclusion

This compound is a highly potent and selective inhibitor of ITK. Its low nanomolar biochemical potency and its effective inhibition of downstream signaling in a cellular context underscore its potential as a targeted therapeutic agent. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and other kinase inhibitors. A thorough understanding of a compound's kinase selectivity profile is paramount for its successful development from a promising lead into a clinically effective drug.

References

GNE-4997: A Deep Dive into its Impact on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), and its profound impact on cytokine production. By elucidating its mechanism of action and detailing its effects on inflammatory pathways, this document serves as a critical resource for researchers and professionals in immunology and drug development.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for ITK, a member of the Tec family of non-receptor tyrosine kinases.[1][2][3][4] ITK plays a crucial role in T-cell receptor (TCR) signaling, which is essential for T-cell development, activation, and differentiation.[2] Specifically, ITK is a key mediator in the signaling cascade that leads to the activation of phospholipase C-gamma 1 (PLCγ1), an event critical for downstream signaling pathways that govern cytokine gene expression.[2] By inhibiting ITK, this compound effectively modulates T-cell mediated immune responses, positioning it as a promising therapeutic candidate for autoimmune diseases and other inflammatory conditions.

Mechanism of Action: ITK Inhibition and Downstream Signaling

Upon TCR engagement, a series of phosphorylation events leads to the activation of ITK. Activated ITK then phosphorylates and activates PLCγ1. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger calcium mobilization and activate protein kinase C (PKC), respectively. Ultimately, these signaling events converge on the activation of transcription factors, such as NF-κB and NFAT, which are pivotal for the transcription of a wide array of cytokine genes.

This compound, by binding to the kinase domain of ITK with high affinity, prevents its phosphorylation and activation, thereby disrupting this entire signaling cascade. This targeted inhibition of ITK leads to a significant reduction in the production of pro-inflammatory cytokines.

Below is a diagram illustrating the ITK signaling pathway and the point of intervention by this compound.

Impact on Cytokine Production: A Quantitative Analysis

Further research is required to populate a detailed table of this compound's effect on a comprehensive panel of cytokines. The table below is a template illustrating how such data would be presented.

| Cytokine | Cell Type | Stimulation | This compound Conc. (nM) | % Inhibition | Reference |

| IL-2 | Jurkat T-cells | Anti-CD3/CD28 | [Data Not Available] | [Data Not Available] | [TBD] |

| IFN-γ | Primary Human T-cells | PMA/Ionomycin | [Data Not Available] | [Data Not Available] | [TBD] |

| TNF-α | Primary Human T-cells | Anti-CD3/CD28 | [Data Not Available] | [Data Not Available] | [TBD] |

| IL-4 | Human Th2 cells | Anti-CD3/CD28 | [Data Not Available] | [Data Not Available] | [TBD] |

| IL-5 | Human Th2 cells | Anti-CD3/CD28 | [Data Not Available] | [Data Not Available] | [TBD] |

| IL-13 | Human Th2 cells | Anti-CD3/CD28 | [Data Not Available] | [Data Not Available] | [TBD] |

| IL-17A | Human Th17 cells | Cytokine Cocktail | [Data Not Available] | [Data Not Available] | [TBD] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies that would be employed to assess the impact of this compound on cytokine production.

T-Cell Isolation and Culture

-

Source: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cell populations.

-

Isolation: Density gradient centrifugation (e.g., using Ficoll-Paque) followed by magnetic-activated cell sorting (MACS) for specific T-cell subsets (e.g., CD4+, CD8+).

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Seeding: Cells are typically seeded in 96-well plates at a density of 1-2 x 10^5 cells per well.

T-Cell Stimulation and this compound Treatment

-

Stimulation: T-cells are stimulated to produce cytokines using various methods, including:

-

Plate-bound anti-CD3 and soluble anti-CD28 antibodies.

-

Phorbol 12-myristate 13-acetate (PMA) and ionomycin.

-

Specific antigen presentation in co-culture with antigen-presenting cells (APCs).

-

-

This compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the cell cultures at a range of concentrations. A vehicle control (DMSO alone) is always included. The compound is typically added 1 hour prior to stimulation.

Cytokine Measurement

-

ELISA (Enzyme-Linked Immunosorbent Assay): Supernatants from cell cultures are collected after a specified incubation period (e.g., 24, 48, or 72 hours). The concentration of specific cytokines is quantified using commercially available ELISA kits.

-

Multiplex Assay (e.g., Luminex): For the simultaneous measurement of multiple cytokines from a single sample, multiplex bead-based assays are employed.

-

Intracellular Cytokine Staining (ICS): To identify the frequency of cytokine-producing cells within a population, ICS followed by flow cytometry is performed. Cells are treated with a protein transport inhibitor (e.g., Brefeldin A) during the final hours of culture to allow cytokines to accumulate intracellularly.

The following diagram outlines a typical experimental workflow for assessing the effect of this compound on cytokine production.

Conclusion and Future Directions

This compound is a highly specific and potent inhibitor of ITK that holds significant promise for the treatment of T-cell mediated inflammatory diseases. Its mechanism of action, centered on the disruption of TCR signaling and subsequent cytokine production, provides a strong rationale for its therapeutic potential. While the currently available public information provides a solid foundation, further research is necessary to fully characterize the dose-dependent effects of this compound on a comprehensive panel of cytokines in various T-cell subsets and in in vivo models of disease. Such studies will be instrumental in advancing the clinical development of this promising therapeutic agent. The methodologies and frameworks presented in this guide offer a robust starting point for researchers dedicated to exploring the full potential of this compound.

References

Methodological & Application

GNE-4997: Application Notes and Protocols for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a highly potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] ITK plays a pivotal role in T-cell activation, proliferation, and differentiation, making it an attractive therapeutic target for autoimmune diseases, inflammatory disorders, and certain types of cancer. These application notes provide detailed protocols for in vitro studies of this compound, enabling researchers to investigate its biochemical and cellular activity.

Data Presentation

The following table summarizes the key quantitative data for this compound's in vitro activity.

| Parameter | Value | Assay Type | Target/Cell Line | Reference |

| Ki | 0.09 nM | Biochemical Kinase Assay | ITK | [2][3] |

| IC50 | 4 nM | Cellular Assay | Inhibition of PLC-γ phosphorylation in Jurkat cells | [1][2] |

A comprehensive kinase selectivity profile for this compound against a wider panel of kinases is not publicly available in the reviewed literature. It is recommended to perform selectivity profiling to fully characterize the off-target activities of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ITK signaling pathway and the general experimental workflows for assessing this compound activity.

Caption: ITK Signaling Pathway in T-Cells.

Caption: In Vitro Experimental Workflows.

Experimental Protocols

ITK Biochemical Kinase Assay (Radiometric)

This protocol is adapted from a general radiometric kinase assay format and is suitable for determining the inhibitory constant (Ki) of this compound.

Materials:

-

Recombinant active ITK enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

This compound stock solution (in DMSO)

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter and vials

Procedure:

-

Prepare serial dilutions of this compound in Kinase Assay Buffer. Also, prepare a vehicle control (DMSO).

-

In a reaction tube, combine recombinant ITK enzyme, MBP substrate, and the diluted this compound or vehicle.

-

Initiate the kinase reaction by adding [γ-³²P]ATP. The final reaction volume is typically 25-50 µL.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the Ki value by fitting the data to the appropriate enzyme inhibition model.

ITK Biochemical Kinase Assay (ADP-Glo™ Luminescence Assay)

This protocol utilizes a commercially available kit (e.g., ADP-Glo™ from Promega) for a non-radioactive determination of kinase activity.

Materials:

-

Recombinant active ITK enzyme

-

Suitable substrate for ITK (e.g., a peptide substrate)

-

Kinase Assay Buffer (as recommended by the kit manufacturer)

-

ATP

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in Kinase Assay Buffer. Include a vehicle control (DMSO).

-

Set up the kinase reaction in a white, opaque 96-well or 384-well plate. Add the ITK enzyme, substrate, and diluted this compound or vehicle.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of PLC-γ1 Phosphorylation in Jurkat Cells

This protocol describes a Western blot-based method to measure the inhibition of TCR-induced PLC-γ1 phosphorylation in Jurkat T-cells.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound stock solution (in DMSO)

-

Anti-CD3 and Anti-CD28 antibodies for stimulation

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Primary antibodies: anti-phospho-PLC-γ1 (Tyr783) and anti-total-PLC-γ1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS.

-

Seed the cells in a multi-well plate and starve them in serum-free media for a few hours before the experiment.

-

Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies for a short period (e.g., 2-5 minutes). Include an unstimulated control.

-

Immediately lyse the cells on ice with Lysis Buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-PLC-γ1 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total PLC-γ1 or a loading control like GAPDH or β-actin.

-

Quantify the band intensities and calculate the percentage of inhibition of PLC-γ1 phosphorylation for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

References

Application Notes and Protocols for GNE-4997 in Jurkat Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), in Jurkat cell lines. This document includes detailed protocols for cell culture, inhibitor treatment, and downstream analysis, along with data presentation and pathway visualizations to facilitate experimental design and execution.

Introduction to this compound and Jurkat Cells

This compound is a highly selective and potent inhibitor of ITK, a key kinase in the T-cell receptor (TCR) signaling pathway.[1][2][3][4] ITK plays a crucial role in T-cell activation, differentiation, and effector functions.[1] this compound has a reported in vitro IC50 of 4 nM for the inhibition of PLC-γ phosphorylation in Jurkat cells following TCR stimulation.[1][5]

The Jurkat cell line, derived from a human T-cell leukemia, is a widely used model for studying T-cell biology, signaling pathways, and for testing the efficacy of immunomodulatory drugs.[6][7][8][9] These cells are grown in suspension and express the necessary components of the TCR signaling pathway, making them an ideal system for investigating the effects of ITK inhibitors like this compound.[8][9]

Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line | Conditions | Reference |

| Ki (ITK) | 0.09 nM | - | Biochemical Assay | [2] |

| IC50 (PLC-γ phosphorylation) | 4 nM | Jurkat | TCR Stimulation | [1][5] |

Signaling Pathway

The diagram below illustrates the canonical TCR signaling pathway and the point of inhibition by this compound. Upon TCR engagement, a signaling cascade is initiated, leading to the activation of ITK. ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1), a critical step for downstream signaling events such as calcium mobilization and NFAT activation. This compound selectively inhibits ITK, thereby blocking these downstream effects.

Experimental Protocols

The following section provides detailed protocols for working with this compound in Jurkat cells.

Jurkat Cell Culture

This protocol outlines the standard procedure for culturing and maintaining Jurkat cells.

Materials:

-

Jurkat cell line (e.g., ATCC TIB-152)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

Sterile cell culture flasks (T-75, T-25)

-

Sterile centrifuge tubes

-

Hemocytometer or automated cell counter

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Thawing Cells:

-

Rapidly thaw a frozen vial of Jurkat cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 150 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer to a T-25 flask and incubate at 37°C with 5% CO₂.

-

-

Cell Maintenance and Passaging:

-

Jurkat cells grow in suspension. Monitor cell density and morphology daily.

-

Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

-

To passage, determine the cell density using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a seeding density of 1-2 x 10⁵ cells/mL in a new flask with fresh complete growth medium.

-

Change the medium every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending in fresh medium.

-

This compound Treatment Protocol

This protocol describes the preparation and application of this compound to Jurkat cells.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Jurkat cells in logarithmic growth phase

-

Complete growth medium

-

Microcentrifuge tubes

-

Multi-well plates (e.g., 96-well, 24-well, or 6-well)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment ranging from 0.1 nM to 1 µM to confirm the IC50 in your experimental setup.

-

Important: Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.

-

-

Cell Treatment:

-

Harvest Jurkat cells in the logarithmic growth phase and determine the cell density.

-

Seed the cells into the appropriate multi-well plates at a density of 5 x 10⁵ to 1 x 10⁶ cells/mL.

-

Add the prepared working solutions of this compound or vehicle control to the wells.

-

Incubate the cells for the desired treatment duration (e.g., 1-24 hours) at 37°C with 5% CO₂. The pre-incubation time with the inhibitor before stimulation will depend on the specific assay. A pre-incubation of 30-60 minutes is often sufficient.

-

Analysis of PLC-γ1 Phosphorylation by Western Blot

This protocol is designed to assess the inhibitory effect of this compound on its direct downstream target, PLC-γ1.

References

- 1. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mixed lineage kinase 3 inhibition induces T cell activation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Jurkat Cell Culture and Gene Editing Tips Here! | Ubigene [ubigene.us]

- 8. Jurkat Cell Line - Creative Biogene [creative-biogene.com]

- 9. genome.ucsc.edu [genome.ucsc.edu]

Application Notes and Protocols for GNE-4997 in Primary T-Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a highly potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] ITK is predominantly expressed in T-cells and natural killer (NK) cells and plays a significant role in T-cell activation, proliferation, and differentiation.[1] Inhibition of ITK can modulate T-cell responses, making this compound a valuable tool for studying T-cell biology and a potential therapeutic agent for T-cell-mediated inflammatory diseases and malignancies. These application notes provide detailed protocols for the use of this compound in primary T-cell cultures.

Mechanism of Action

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1). PLC-γ1 subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), which act as second messengers to propagate downstream signaling, ultimately leading to T-cell activation, cytokine production, and proliferation. This compound exerts its inhibitory effect by targeting the kinase activity of ITK, thereby preventing the phosphorylation of PLC-γ1 and blocking the downstream signaling cascade.

Figure 1: this compound inhibits ITK, blocking TCR signaling.

Quantitative Data

While specific data on the effects of this compound on primary T-cell proliferation and cytokine production are not extensively available in the public domain, the following table summarizes key in vitro data for this compound and the expected effects of selective ITK inhibition based on published research. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific primary T-cell assays.

| Parameter | Target/Cell Line | Value | Reference |

| Ki | Recombinant Human ITK | 0.09 nM | [2][3] |

| IC50 (PLC-γ Phosphorylation) | Jurkat Cells | 4 nM | [1][2] |

| Expected Effect on Th1 Cytokines (e.g., IFN-γ) | Primary Human T-Cells | Minimal inhibition at lower concentrations | Based on studies of other selective ITK inhibitors |

| Expected Effect on Th2 Cytokines (e.g., IL-4, IL-5, IL-13) | Primary Human T-Cells | Potent inhibition | Based on studies of other selective ITK inhibitors |

| Expected Effect on T-Cell Proliferation | Primary Human T-Cells | Inhibition (IC50 not determined) | General effect of ITK inhibition |

Experimental Protocols

The following are detailed protocols for common applications of this compound in primary T-cell cultures.

Protocol 1: Isolation and Culture of Primary Human T-Cells from PBMCs

This protocol describes the initial steps of isolating and preparing primary T-cells for subsequent experiments.

Figure 2: Workflow for primary T-cell isolation and activation.

Materials:

-

Ficoll-Paque PLUS

-

RosetteSep™ Human T Cell Enrichment Cocktail or equivalent negative selection kit

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

L-Glutamine

-

Recombinant Human IL-2

-

Anti-CD3/CD28 T-cell activator beads

Procedure:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Enrich for T-cells from the PBMC population using a negative selection kit (e.g., RosetteSep™) following the manufacturer's instructions. This method minimizes non-specific T-cell activation.

-

Resuspend the purified T-cells in complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

-

Culture the T-cells at a density of 1 x 10^6 cells/mL in the presence of recombinant human IL-2 (concentration to be optimized, typically 10-20 U/mL).

-

For activation, stimulate the T-cells with anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1.

Protocol 2: T-Cell Proliferation Assay

This assay measures the effect of this compound on T-cell proliferation.

Materials:

-

Isolated and cultured primary T-cells

-

This compound (dissolved in DMSO)

-

Cell Proliferation Dye (e.g., CFSE or CellTrace™ Violet)

-

96-well culture plates

-

Flow cytometer

Procedure:

-

Label resting T-cells with a cell proliferation dye according to the manufacturer's protocol.

-

Seed the labeled T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI medium with IL-2.

-

Prepare serial dilutions of this compound in complete RPMI medium. A suggested starting concentration range is 1 nM to 10 µM. Include a DMSO vehicle control.

-

Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

-

Add anti-CD3/CD28 activator beads to the wells to stimulate proliferation.

-

Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

After incubation, harvest the cells and analyze by flow cytometry. The dilution of the proliferation dye is indicative of cell division.

Protocol 3: Cytokine Production Analysis

This protocol details how to measure the impact of this compound on the production of key T-cell cytokines.

Materials:

-

Isolated and cultured primary T-cells

-

This compound (dissolved in DMSO)

-

Anti-CD3/CD28 T-cell activator beads

-

ELISA or CBA (Cytometric Bead Array) kits for IFN-γ, IL-4, IL-5, and IL-13

-

96-well culture plates

Procedure:

-

Seed primary T-cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI medium.

-

Add various concentrations of this compound (e.g., 1 nM to 1 µM) or a DMSO vehicle control.

-

Stimulate the cells with anti-CD3/CD28 activator beads.

-

Incubate for 24-72 hours at 37°C and 5% CO2.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of cytokines in the supernatant using ELISA or CBA kits according to the manufacturer's instructions.

Protocol 4: Western Blot for Phospho-PLC-γ1

This protocol allows for the direct assessment of this compound's inhibitory effect on its immediate downstream target in the TCR signaling pathway.

Materials:

-

Isolated and cultured primary T-cells

-

This compound (dissolved in DMSO)

-

Anti-CD3 antibody

-

Lysis buffer containing phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-PLC-γ1 (Tyr783), anti-total PLC-γ1, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Pre-treat primary T-cells (approximately 5-10 x 10^6 cells per condition) with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the T-cells with soluble or plate-bound anti-CD3 antibody (e.g., 10 µg/mL) for 5-10 minutes at 37°C.

-

Immediately lyse the cells on ice with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-PLC-γ1, total PLC-γ1, and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

Disclaimer

These protocols provide a general framework. Optimal conditions, including cell density, reagent concentrations, and incubation times, may vary depending on the specific T-cell subset, donor variability, and experimental setup. It is highly recommended to perform optimization experiments for each new assay. This compound is for research use only.

References

Application Notes and Protocols: GNE-4997 in T-cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction